molecular formula C39H52N4O6 B1673899 l-685,458 CAS No. 292632-98-5

l-685,458

Cat. No. B1673899
M. Wt: 672.9 g/mol
InChI Key: MURCDOXDAHPNRQ-ZJKZPDEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-685,458 is a potent transition state analog (TSA) γ-secretase inhibitor (GSI). It inhibits amyloid β-protein precursor γ-secretase activity with an IC50 of 17 nM and shows greater than 50-100-fold selectivity over other aspartyl proteases tested .

Scientific Research Applications

Antitumor Activity in Human Tongue Carcinoma

L-685,458 has been investigated for its potential use in treating human tongue carcinoma. Research conducted by Yao et al. (2007) found that L-685,458 inhibits the growth of human tongue carcinoma cells. This effect is achieved through the induction of G0-G1 cell cycle arrest and apoptosis. The study also noted that L-685,458 decreases the expression levels of certain genes and proteins, which are regulated by transcription factor NF-kappaB, and reduces the activation of NF-kappaB in these cells. This suggests that L-685,458 could have therapeutic value in the treatment of human tongue carcinoma, acting partly through the modulation of Notch and NF-kappaB (Yao, Duan, Fan, & Wu, 2007).

Synthesis of Aspartyl Protease Inhibitors

The synthesis of L-685,458, along with other hydroxyethylene dipeptide isosteres, was detailed by Dias et al. (2003). The synthesis process involves a sequence including allyltrichlorostannane coupling with an α-amino aldehyde, followed by various chemical processes leading to the final product. This synthetic approach is noted for its practicality, offering a viable method to produce a range of dipeptide isosteres, including L-685,458 (Dias, Diaz, Ferreira, Meira, & Ferreira, 2003).

Role in Ischemic Cell Death

In a study by Polavarapu et al. (2008), the role of L-685,458 in ischemic cell death was examined. The study found that treatment with L-685,458 improves neurological outcomes and decreases the volume of ischemic lesions by 50% in the context of cerebral ischemia. This effect was linked to the inhibition of gamma-secretase-mediated regulated intramembrane proteolysis of the low-density lipoprotein receptor-related protein (LRP), suggesting a protective role in ischemic conditions (Polavarapu, An, Zhang, & Yepes, 2008).

Synthesis of Hydroxyethylene Dipeptide Isosteres

Another synthesis-related study by Dias et al. (2002) focused on the synthesis of L-685,458, among other compounds. The synthesis involved a sequence of chemical reactions starting from an allyltrichlorostannane coupling with an α-amino aldehyde. This synthesis method is noteworthy for itsefficiency and versatility, as it can be applied to create a variety of hydroxyethylene dipeptide isosteres, including L-685,458. The study emphasizes the potential of this synthesis approach in the development of aspartyl protease inhibitors (Dias, Ferreira, & Diaz, 2002).

Safety And Hazards

L-685,458 is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes .

properties

IUPAC Name

tert-butyl N-[(2S,3R,5R)-6-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-benzyl-3-hydroxy-6-oxo-1-phenylhexan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H52N4O6/c1-26(2)21-33(37(47)41-32(35(40)45)24-29-19-13-8-14-20-29)42-36(46)30(22-27-15-9-6-10-16-27)25-34(44)31(23-28-17-11-7-12-18-28)43-38(48)49-39(3,4)5/h6-20,26,30-34,44H,21-25H2,1-5H3,(H2,40,45)(H,41,47)(H,42,46)(H,43,48)/t30-,31+,32+,33+,34-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MURCDOXDAHPNRQ-ZJKZPDEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CC=CC=C2)CC(C(CC3=CC=CC=C3)NC(=O)OC(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@H](CC2=CC=CC=C2)C[C@H]([C@H](CC3=CC=CC=C3)NC(=O)OC(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H52N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

672.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

l-685,458

CAS RN

292632-98-5
Record name L 685458
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0292632985
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
l-685,458
Reactant of Route 2
l-685,458
Reactant of Route 3
l-685,458
Reactant of Route 4
l-685,458
Reactant of Route 5
Reactant of Route 5
l-685,458
Reactant of Route 6
Reactant of Route 6
l-685,458

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.